2-[1-(4-Methoxyphenyl)prop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-[1-(4-Methoxyphenyl)prop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione is a chemical compound with a complex structure that includes a methoxyphenyl group and a cyclohexa-diene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Methoxyphenyl)prop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 4-methoxyphenylpropenyl derivatives with cyclohexa-2,5-diene-1,4-dione under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Methoxyphenyl)prop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution product.
Major Products Formed
Scientific Research Applications
2-[1-(4-Methoxyphenyl)prop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(4-Methoxyphenyl)prop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetone: Shares the methoxyphenyl group but has a different core structure.
2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Similar in structure but with additional functional groups.
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol: Another structurally related compound with different functional groups.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
93376-48-8 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)prop-2-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H14O3/c1-3-14(11-4-7-13(19-2)8-5-11)15-10-12(17)6-9-16(15)18/h3-10,14H,1H2,2H3 |
InChI Key |
JYJXPHYQFXXKSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C=C)C2=CC(=O)C=CC2=O |
Origin of Product |
United States |
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